molecular formula C21H28N4O4 B5577362 N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide

Cat. No.: B5577362
M. Wt: 400.5 g/mol
InChI Key: RPTGKYUTMNISDZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide is a useful research compound. Its molecular formula is C21H28N4O4 and its molecular weight is 400.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 400.21105539 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Semicarbazones and Anticonvulsant Activity

A study by Rajak et al. (2013) synthesized novel semicarbazones with anticonvulsant activity, emphasizing the significance of structural features for such activity. Although not directly mentioning the specific compound, this research highlights the relevance of oxadiazole derivatives in medicinal chemistry, particularly in the context of neurological disorders (Rajak et al., 2013).

Antimicrobial Activities of 1,2,4-Triazole Derivatives

Bektaş et al. (2010) focused on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives, indicating the utility of such compounds in combating microbial infections. The research underscores the potential of oxadiazole and related heterocyclic compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Novel Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) synthesized a new class of cyclic dipeptidyl ureas, showcasing the versatility of incorporating oxadiazole units into peptidomimetic frameworks. This approach could have implications for the design of bioactive compounds with potential therapeutic applications (Sañudo et al., 2006).

Heterocyclic Derivative Syntheses

Bacchi et al. (2005) explored the synthesis of heterocyclic derivatives through palladium-catalyzed reactions, highlighting the role of oxadiazole and related structures in creating complex molecules. This work emphasizes the importance of such derivatives in organic synthesis and potential industrial applications (Bacchi et al., 2005).

Antifolate Properties

Degraw et al. (1992) investigated the antifolate properties of novel compounds, revealing the utility of cyclohexane derivatives in cancer research. Although not directly relevant to the specific chemical , it shows the broader context in which similar structures can be applied to address critical health issues (Degraw et al., 1992).

Properties

IUPAC Name

N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-27-18-9-7-16(8-10-18)20-22-19(29-23-20)15-25(17-5-3-2-4-6-17)21(26)24-11-13-28-14-12-24/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPTGKYUTMNISDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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